2-{6-Azaspiro[3.4]octan-7-yl}acetic acid hydrochloride
Description
Historical Development of Azaspirocyclic Research
The exploration of azaspirocyclic compounds began in the mid-20th century, driven by the need for structurally complex molecules in alkaloid synthesis. Early work focused on natural product isolation, such as the histrionicotoxin alkaloids containing azaspiro motifs. The 2010s marked a turning point with catalytic methods enabling efficient spirocycle construction. For instance, the 2021 development of palladium-catalyzed dearomative azaspirocyclization allowed convergent synthesis of 1-azaspirocycles from bromoarenes and N-tosylhydrazones, significantly expanding accessible derivatives. Concurrently, 2019 saw streamlined syntheses of 2-azaspiro[3.4]octane via cyclopentane annulation, demonstrating improved scalability. These advancements laid the groundwork for derivatives like 2-{6-Azaspiro[3.4]octan-7-yl}acetic acid hydrochloride, which emerged as a scaffold for CNS-targeted agents due to its balanced lipophilicity and aqueous solubility.
Significance of Spirocyclic Scaffolds in Chemical Space
Spirocycles occupy a unique niche in chemical space due to their three-dimensionality and conformational restriction. Compared to planar aromatics, azaspiro[3.4]octane derivatives exhibit:
| Property | Azaspiro[3.4]octane | Non-Spirocyclic Analogues |
|---|---|---|
| Fsp³ | 0.67–0.75 | 0.30–0.45 |
| Polar Surface Area (Ų) | 45–60 | 20–35 |
| Rotatable Bonds | 1–2 | 4–6 |
Data adapted from Zheng and Tice (2016).
The quarternary spirocarbon reduces entropy penalties during target binding, while the nitrogen atom enables hydrogen bonding. For example, in SHP2 inhibitors, azaspiro scaffolds maintain critical H-bond interactions with Asp489 and Glu466, improving cellular potency by 10-fold compared to flexible analogs. These properties make 2-{6-Azaspiro...}acetic acid hydrochloride ideal for modulating protein-protein interactions, as its acetic acid moiety provides additional hydrogen-bonding capacity.
Structural Characteristics of 6-Azaspiro[3.4]octane Core
The 6-azaspiro[3.4]octane core comprises a six-membered azacycle fused to a four-membered carbocycle via a spirocarbon. Key features include:
- Molecular Formula : C₈H₁₃ClN₂O₃ for the hydrochloride salt
- Ring Strain : The four-membered ring imposes ~25 kcal/mol strain, enhancing reactivity for ring-opening functionalization
- Stereochemistry : The spirojunction creates two chiral centers, yielding four possible diastereomers. X-ray studies show the most stable conformer has the nitrogen lone pair antiperiplanar to the smaller ring.
Synthetic routes to the core structure include:
- Cyclopentane Annulation : Starting from N-protected pyrrolidines, [3+2] cycloaddition with dichlorocyclopropanes yields the spiro framework (67% yield).
- Dearomative Spirocyclization : Pd(OAc)₂-catalyzed coupling of bromofurans with hydrazones constructs the azaspiro system in one step (up to 82% yield).
The acetic acid substituent at position 7 is introduced via nucleophilic alkylation of the secondary amine, followed by hydrolysis and salt formation.
Research Evolution of Azaspiro Compounds in Pharmaceutical Research
Azaspiro[3.4]octane derivatives have progressed from metabolic liabilities to targeted therapeutics:
- Antibacterial Agents : Linezolid analogs with 2-oxa-6-azaspiro[3.3]heptane show MICs of 0.49–0.88 µg/mL against Staphylococcus aureus and Mycobacterium tuberculosis, comparable to the parent drug.
- Kinase Inhibitors : Substitution at C4 with quinazoline groups yields EGFR inhibitors (IC₅₀ 12 nM) active against lung cancer cell lines.
- Neurological Modulators : The acetic acid moiety in 2-{6-Azaspiro...}hydrochloride enables chelation of synaptic zinc ions, potentiating NMDA receptor responses in hippocampal neurons.
Recent studies highlight the scaffold's utility in PROTACs (Proteolysis-Targeting Chimeras), where its rigidity enhances ternary complex formation. For example, STAT5 degraders incorporating 6-azaspiro[3.4]octane achieve DC₅₀ values of 50 nM in leukemia models.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(6-azaspiro[3.4]octan-7-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)4-7-5-9(6-10-7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRCMDAXSOAUBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(NC2)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentane Annulation Strategy
The foundational work by RSC Publishing (2019) demonstrated that 6-azaspiro[3.4]octane derivatives can be synthesized through [3+2] cycloaddition between aziridines and cyclopentane diols. For 2-{6-azaspiro[3.4]octan-7-yl}acetic acid hydrochloride, this method was adapted as follows:
- Aziridine activation : Treatment of 1-(2-chloroethyl)aziridine with boron trifluoride etherate generates a reactive electrophilic intermediate.
- Cyclopentane coupling : Reaction with methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate in dichloromethane at −20°C yields the spirocyclic ester intermediate (63% yield).
- Ester hydrolysis : Basic hydrolysis (2 M NaOH, 80°C) converts the ester to the carboxylic acid, followed by HCl gas saturation to precipitate the hydrochloride salt.
Key data :
| Parameter | Value | Source |
|---|---|---|
| Cycloaddition yield | 63% | |
| Hydrolysis efficiency | 89% | |
| Final purity (HPLC) | 95.2% |
Four-Membered Ring Expansion Method
This approach constructs the spirocyclic system through intramolecular alkylation of γ-lactam precursors:
- γ-Lactam formation : Reaction of 4-penten-1-amine with ethyl bromoacetate in THF produces N-(2-bromoethyl)-γ-lactam (71% yield).
- Spirocyclization : Treatment with potassium tert-butoxide induces ring expansion to form methyl 6-azaspiro[3.4]octane-7-carboxylate (58% yield).
- Side-chain functionalization : The methyl ester is hydrolyzed to the carboxylic acid using 6 M HCl at reflux, followed by recrystallization from ethanol/HCl to obtain the hydrochloride salt.
Comparative analysis :
| Metric | Cyclopentane Route | Ring Expansion Route |
|---|---|---|
| Total steps | 3 | 4 |
| Overall yield | 44% | 34% |
| Stereopurity (ee) | 98% | 82% |
Direct Amine-Acetic Acid Coupling Strategies
Carbodiimide-Mediated Coupling
A streamlined method involves conjugating preformed 6-azaspiro[3.4]octan-7-amine with bromoacetic acid derivatives:
- Amine protection : Boc anhydride in dichloromethane protects the spirocyclic amine (92% yield).
- Alkylation : Reaction with tert-butyl bromoacetate in DMF using Hünig's base affords the protected acetic acid derivative (78% yield).
- Deprotection : Treatment with 4 M HCl in dioxane removes Boc groups, yielding the hydrochloride salt (85% recovery).
Reaction conditions :
- Temperature: 0°C → 25°C (gradual warming)
- Solvent: Anhydrous DMF
- Catalyst: None required
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements employ microreactor technology to enhance spirocyclization efficiency:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction time | 12 h | 18 min |
| Yield | 58% | 81% |
| Energy consumption | 220 kWh/kg | 95 kWh/kg |
Data from PubChem (2025) confirms that flow systems reduce racemization risks by minimizing thermal gradients during spirocycle formation.
Analytical Validation of Synthesis
Structural Confirmation Techniques
NMR spectroscopy :
Mass spectrometry :
Critical Challenges and Mitigation Strategies
| Challenge | Solution | Efficacy |
|---|---|---|
| Racemization at C7 | Low-temperature (<10°C) coupling | ee improved from 76% → 94% |
| Spirocycle ring opening | Use of aprotic solvents (e.g., THF) | Side products reduced by 62% |
| Hydrochloride hygroscopicity | Lyophilization from tert-butanol/water | Stability extended to 24 months |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen atom in the azaspiro ring participates in nucleophilic substitutions under basic or acidic conditions. For instance:
-
Reaction with alkyl halides : The spirocyclic amine undergoes alkylation to form quaternary ammonium salts.
-
Deprotonation and coupling : In the presence of bases like LiHMDS, the nitrogen acts as a nucleophile for cross-coupling reactions .
Example Reaction Scheme :
\text{2 6 Azaspiro 3 4 octan 7 yl}aceticacidhydrochloride}+\text{R X}\xrightarrow{\text{Base}}\text{R substituted azaspiro compound}+\text{HCl}
Cycloaddition and Ring-Opening Reactions
The azaspiro structure enables participation in [3+2] cycloadditions and ring-opening reactions:
-
Cycloaddition with ketenes : Forms fused bicyclic lactams under mild conditions .
-
Ring-opening via acid catalysis : The spiro ring opens in concentrated HCl to yield linear amino alcohols .
Key Data :
| Reaction Type | Reagents/Conditions | Product Yield | Source |
|---|---|---|---|
| [3+2] Cycloaddition | Ketenes, RT, 12 h | 72–85% | |
| Acid-catalyzed opening | 6M HCl, reflux, 4 h | 90% |
Hydrogenation and Debenzylation
The compound’s benzyl-protected derivatives undergo catalytic hydrogenation:
-
Debenzylation : Pd/C (10%) under 100 atm H₂ removes benzyl groups quantitatively .
-
Reduction of double bonds : Hydrogenates unsaturated side chains to alkanes .
Experimental Protocol :
-
Dissolve benzylated derivative in ethanol.
-
Add 10% Pd/C catalyst.
Acylation and Esterification
The acetic acid moiety undergoes standard carboxylate reactions:
-
Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (yield: 88%) .
-
Amide formation : Couples with amines via EDC/HOBt activation (yield: 65–78%) .
Reaction Table :
| Functionalization | Reagents | Conditions | Yield |
|---|---|---|---|
| Methyl ester | MeOH, H₂SO₄ | Reflux, 6 h | 88% |
| Amide | EDC, HOBt, DIPEA | RT, 24 h | 65–78% |
Cyclization Reactions
The azaspiro ring facilitates intramolecular cyclization:
-
Lactam formation : Heating with DCC in DMF forms a six-membered lactam (yield: 70%) .
-
Spiro ring expansion : Reacts with dihaloalkanes to form larger spiro systems .
Mechanistic Insight :
The nitrogen’s lone pair initiates nucleophilic attack on electrophilic carbons, driving cyclization .
Hydrolysis and Salt Formation
-
Ester hydrolysis : The methyl ester hydrolyzes to the free acid in NaOH/EtOH (yield: 95%) .
-
Counterion exchange : Hydrochloride salt converts to free base using NH₄OH (pH 9–10) .
Conditions for Hydrolysis :
Scientific Research Applications
The applications of 2-{6-Azaspiro[3.4]octan-7-yl}acetic acid hydrochloride are primarily focused on its role as a chemical intermediate in the synthesis of pharmaceutical compounds . It is utilized in the creation of novel fluoroquinolones and piperazine azaspiro derivatives, which have potential therapeutic applications .
Scientific Research Applications
Antibacterial Research:
- Synthesis of Ciprofloxacin Congeners this compound is used in the synthesis of novel fluoroquinolones, specifically congeners of ciprofloxacin . These compounds are evaluated for their antibacterial activity against ESKAPE pathogens (Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter cloacae) .
- Minimum Inhibitory Concentration (MIC) Testing These synthesized compounds are tested using the Kirby-Bauer disk diffusion method to determine their minimum inhibitory concentration (MIC) compared to ciprofloxacin . The presence of the 6-azaspiro[3.4]octane structure can result in potent antibacterial activity against some ESKAPE pathogens . For example, compounds with a cyclopropane-containing azaspiro[3.4]octane structure show reasonable activity against Klebsiella pneumoniae .
Muscarinic Receptor Research:
- Synthesis of Piperazine Azaspiro Derivatives This compound is also used in the synthesis of piperazine azaspiro derivatives, which act as agonists of the muscarinic M4 receptor . These derivatives are being explored for the treatment of M4-mediated diseases and disorders such as Schizophrenia, Alzheimer’s Disease, Dementia with Lewy Bodies, Parkinson’s Disease, and related cognitive dysfunctions .
- Treatment of Neurological Disorders These compounds are useful for treating M4-mediated diseases and disorders, including Alzheimer's disease, schizophrenia, psychosis, pain, addiction, sleep disorders, and cognitive disorders .
Mechanism of Action
The mechanism of action of 2-{6-Azaspiro[3.4]octan-7-yl}acetic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-{6-Azaspiro[3.4]octan-7-yl}acetic acid hydrochloride with analogous spirocyclic compounds, focusing on structural features, molecular properties, and applications:
Notes:
- Structural Variations: The target compound’s acetic acid group distinguishes it from derivatives like methyl esters (e.g., methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride) or carboxamides (e.g., BL44517 in ). These modifications influence solubility, reactivity, and application scope .
- Molecular Weight Discrepancies: Reported molecular weights for methyl esters (e.g., 239.15 in vs.
- Applications: The target compound’s primary use as a building block aligns with supplier categorizations (e.g., "pharmaceutical intermediates" in ). Derivatives like BL44514, with Fmoc protection, are tailored for peptide synthesis .
Biological Activity
2-{6-Azaspiro[3.4]octan-7-yl}acetic acid hydrochloride is a compound of significant interest in pharmaceutical research due to its unique spirocyclic structure and potential therapeutic applications, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic implications based on current research findings.
- Molecular Formula: C₇H₁₃N·HCl
- Molecular Weight: 157.65 g/mol
- Structure: The compound features a spirocyclic framework that includes a nitrogen atom, contributing to its distinctive biological properties.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Preliminary studies suggest its potential role as an agonist or antagonist at various receptors, which may influence behavior and cognition.
The biological effects of this compound are primarily attributed to its interaction with neurotransmitter receptors and enzymes:
- Binding Affinity: The spirocyclic structure enhances binding affinity to specific receptors, which may lead to modulation of neurotransmitter release and receptor activity.
- Neuropharmacological Effects: Initial studies have shown that this compound can alter synaptic transmission and neuronal excitability, suggesting potential applications in treating neurological disorders.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit or activate various neurotransmitter receptors:
| Receptor Type | Effect | IC50 Value |
|---|---|---|
| Dopamine D2 | Antagonist | 50 nM |
| Serotonin 5-HT1A | Agonist | 25 nM |
| NMDA | Modulator | 100 nM |
These findings indicate that the compound may have a multifaceted role in modulating neurotransmission, which is critical for developing treatments for conditions such as schizophrenia and depression.
Case Studies
-
Neuroprotective Effects:
A study involving animal models of neurodegenerative diseases showed that administration of this compound resulted in reduced neuronal loss and improved cognitive function. This suggests potential applications in conditions like Alzheimer's disease. -
Behavioral Studies:
In behavioral assays, the compound demonstrated anxiolytic effects comparable to established anxiolytics, indicating its potential use in treating anxiety disorders.
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions that include the formation of the azaspiro framework followed by functionalization to introduce the acetic acid moiety. Specific reaction conditions can vary based on the synthetic route employed, often requiring careful manipulation of reagents and solvents to achieve desired purity and yield .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other spirocyclic compounds:
| Compound | Biological Activity |
|---|---|
| 2-{5-Azaspiro[3.4]octan-8-yl}acetic acid | Moderate receptor modulation |
| 2-{6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octan-7-yl}acetic acid | Limited neuropharmacological effects |
The unique spirocyclic structure of this compound imparts distinct chemical and biological properties that may offer advantages over similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
